

Spectroscopic Analysis of 2-Bromo-2'-methoxyacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-2'-methoxyacetophenone

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Bromo-2'-methoxyacetophenone** (CAS No: 31949-21-0). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents available experimental data for Mass Spectrometry and Infrared (IR) Spectroscopy, alongside predicted Nuclear Magnetic Resonance (NMR) data, and detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2-Bromo-2'-methoxyacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **2-Bromo-2'-methoxyacetophenone** is not readily available in public spectral databases. The following data is predicted based on established principles of NMR spectroscopy and analysis of isomeric compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Bromo-2'-methoxyacetophenone**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.8 - 7.6	Multiplet	2H	Aromatic (H adjacent to C=O)
~7.5 - 7.3	Multiplet	2H	Aromatic
~4.5	Singlet	2H	-COCH ₂ Br
~3.9	Singlet	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Bromo-2'-methoxyacetophenone**

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~192	C=O	Ketone Carbonyl
~158	Aromatic C	C-OCH ₃
~134	Aromatic CH	C-C=O
~131	Aromatic CH	
~128	Aromatic C	
~121	Aromatic CH	
~112	Aromatic CH	-OCH ₃
~56	CH ₃	
~35	CH ₂	-CH ₂ Br

Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) database.[\[1\]](#)

Table 3: Key IR Absorption Bands for **2-Bromo-2'-methoxyacetophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700	Strong	C=O (Ketone) Stretch
~1600, ~1480, ~1440	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	C-O (Aryl Ether) Stretch
~750	Strong	C-H (Aromatic) Bend
~680	Medium	C-Br Stretch

Mass Spectrometry (MS)

The following data is derived from the electron ionization (EI) mass spectrum from the NIST database.^[2] The molecular weight of **2-Bromo-2'-methoxyacetophenone** is 229.07 g/mol.^[2]

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of **2-Bromo-2'-methoxyacetophenone**

m/z	Relative Intensity	Assignment
229/231	Moderate	[M] ⁺ , Molecular ion peak (presence of Br isotopes)
135	High	[M - CH ₂ Br] ⁺
107	Moderate	[C ₇ H ₇ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like **2-Bromo-2'-methoxyacetophenone**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Filtration:** Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
- **Instrumentation:** Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Obtain a single-pulse ^1H spectrum.
 - Set an appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate phasing and baseline correction.
- **^{13}C NMR Acquisition:**
 - Obtain a proton-decoupled ^{13}C spectrum.
 - Set an appropriate spectral width (e.g., 0 to 220 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the low natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)

- **Sample Preparation:** Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- **Film Deposition:** Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

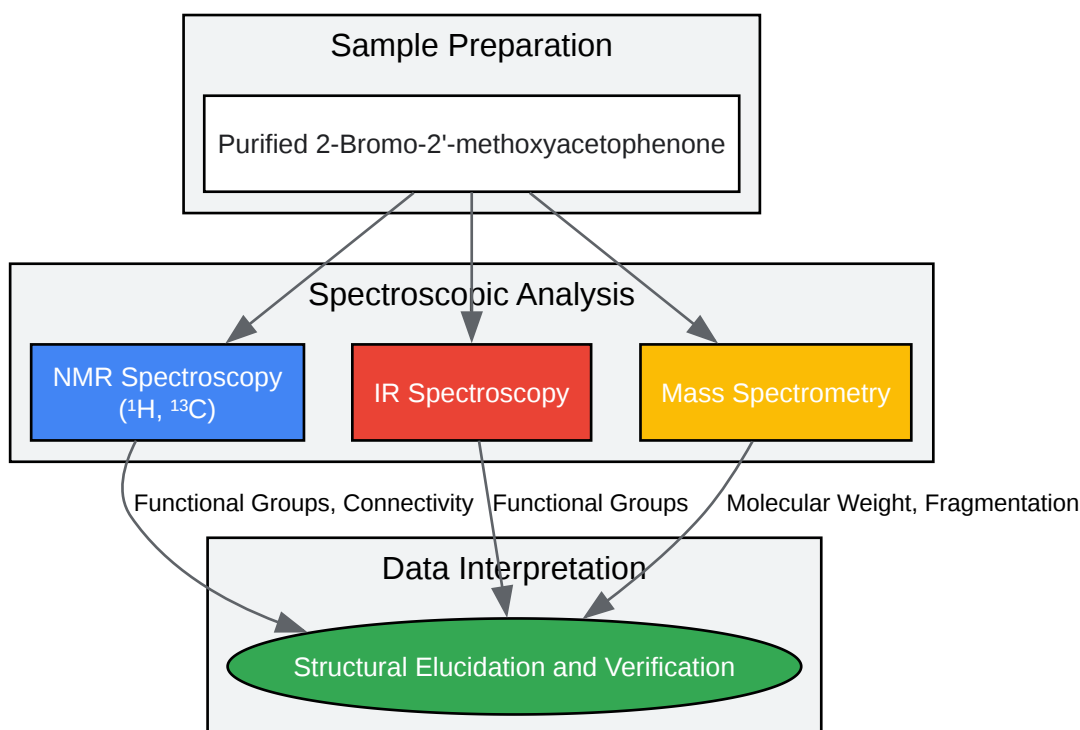
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

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References

- 1. 2-Bromo-2'-methoxyacetophenone [webbook.nist.gov]
- 2. 2-Bromo-3'-methoxyacetophenone [webbook.nist.gov]
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